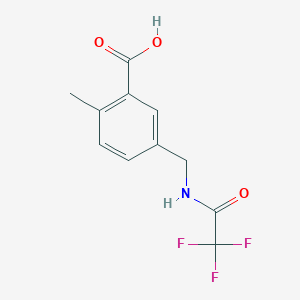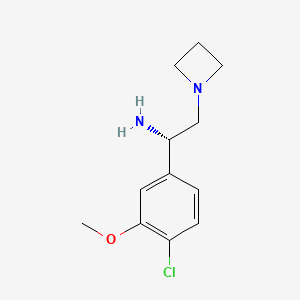
1-(4-Benzyl-morpholin-2 yl)-pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring, and a pentanone chain attached to the carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-benzylmorpholine with pentanone under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient production of the compound.
化学反应分析
Types of Reactions
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and morpholine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-(4-Benzyl-morpholin-2-yl)-ethan-1-one
- 1-(4-Benzyl-morpholin-2-yl)-propan-1-one
- 1-(4-Benzyl-morpholin-2-yl)-butan-1-one
Uniqueness
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one is unique due to its specific structural features, such as the length of the pentanone chain and the presence of the benzyl group
属性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
1-(4-benzylmorpholin-2-yl)pentan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-2-3-9-15(18)16-13-17(10-11-19-16)12-14-7-5-4-6-8-14/h4-8,16H,2-3,9-13H2,1H3 |
InChI 键 |
UZKLZXSRFSTCHI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-Methyl-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone](/img/structure/B8419405.png)

![N-[2-Methyl-2-(piperidin-1-yl)propyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B8419421.png)


![3-{[4-(Trifluoromethyl)benzyl]amino}pyridine-4-carboxylic acid](/img/structure/B8419454.png)


![2-Thiazolamine, N-[4-chloro-3-(2-furanylmethoxy)phenyl]-](/img/structure/B8419473.png)


